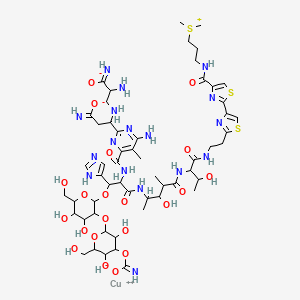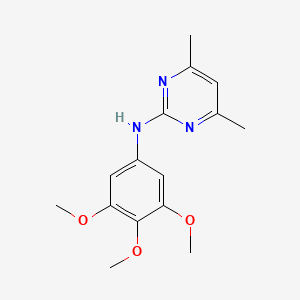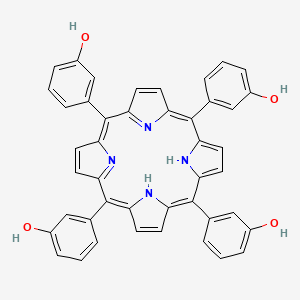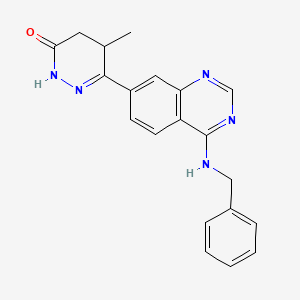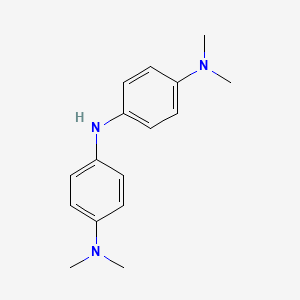
Bindschedler's green leuco base
Übersicht
Beschreibung
Bindschedler’s Green Leuco Base, also known as Bis (4-dimethylaminophenyl)amine, Leuco Bindschedler’s Green, or N,N,N’,N’-Tetramethyldiaminodiphenylamine , is a chemical compound with the molecular formula C16H21N3 . It appears as a white to gray to red powder or crystal .
Molecular Structure Analysis
The molecular structure of Bindschedler’s Green Leuco Base consists of 16 carbon atoms, 21 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 255.37 . More detailed structural analysis can be found in the relevant literature .
Physical And Chemical Properties Analysis
Bindschedler’s Green Leuco Base is a solid at 20 degrees Celsius . It has a melting point ranging from 119.0 to 123.0 degrees Celsius . . It should be stored under inert gas, and it is sensitive to light and air .
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis
Bindschedler’s green leuco base (BGH) has been utilized in spectrophotometric analysis due to its reversible reaction with p-benzoquinone derivatives in acetone . This property allows for precise measurement of reaction rates and can be used to study various chemical kinetics and mechanisms.
Polymer Synthesis
The compound serves as a monomer in the synthesis of in-chain multi-functionalized random butadiene–styrene copolymers . These polymers, which incorporate dimethylamino groups along the backbone, exhibit improved thermal properties and enhanced compatibility with fillers like carbon black, leading to better mechanical performance in composites.
Rubber Matrix Improvement
In the rubber industry, Bis(4-dimethylaminophenyl)amine is used to create a rubber matrix for carbon black-based composites . The presence of dimethylamino groups in the rubber matrix significantly improves the dispersity of carbon black, resulting in composites with higher tensile strength and better elongation at break.
Safety And Hazards
When handling Bindschedler’s Green Leuco Base, suitable protective equipment should be worn to prevent the dispersion of dust. Hands and face should be thoroughly washed after handling. If dust or aerosol will be generated, a local exhaust should be used. Contact with skin, eyes, and clothing should be avoided .
Eigenschaften
IUPAC Name |
1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGZNKGKCSYBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073221 | |
| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bindschedler's green leuco base | |
CAS RN |
637-31-0 | |
| Record name | 4,4′-Bis(dimethylamino)diphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(dimethylamino)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bindschedler's green leuco base | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediamine, N'-(4-(dimethylamino)phenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-N-[4-(dimethylamino)phenyl]-4-N,4-N-dimethylbenzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-[4-(Dimethylamino)phenyl]-N1,N1-dimethyl-1,4-benzenediamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZD4PUT25F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BGL serves as a colorimetric reagent in a flow injection analysis technique for quantifying dissolved vanadium in natural waters [, ]. The method exploits the vanadium-catalyzed oxidation of BGL by bromate, enhanced by tiron and tartrate. This reaction generates a colored product measurable by spectrophotometry. A chelator column containing immobilized 8-hydroxyquinoline can be incorporated to minimize matrix effects, particularly when analyzing samples with varying matrices.
A: Yes, research demonstrates the application of BGL in differentiating between iron(II) and iron(III) []. A chromatographic system utilizing a deoxygenated mixed solution of ethylenediamine and citric acid separates the iron species. The eluent then reacts with BGL in an air-segmented continuous flow analysis system. The catalytic reaction of BGL with iron(II) and iron(III) allows for their individual quantification.
A: BGL is also employed in the spectrophotometric determination of trace amounts of bromide and iodide ions []. The method involves oxidizing bromide or iodide to their respective halogens using potassium permanganate or hydrogen peroxide in an acidic environment. After extraction and purification steps, the halogens react with BGL, forming a colored product measurable at specific wavelengths.
A: A kinetic spectrophotometric method utilizes BGL for nitrite ion determination []. In a strongly acidic medium, nitrite ions oxidize bromide ions to bromine, which subsequently react with BGL to produce a measurable color change. This method allows for quantifying nitrite concentrations in various samples, including environmental water sources, after appropriate sample pretreatment to address potential interferences.
ANone: Several analytical techniques are frequently paired with BGL, including:
- Spectrophotometry: This technique measures the absorbance or transmission of light through a solution containing the colored product formed by the reaction of BGL with the analyte of interest [, , ].
- Flow Injection Analysis (FIA): FIA offers a rapid and automated approach for analyte determination, wherein a sample is injected into a flowing carrier stream containing reagents, including BGL. The reaction product is then detected downstream using a suitable detector [, ].
- Continuous Flow Analysis (CFA): Similar to FIA, CFA provides automation and high sample throughput but typically involves air segmentation to enhance mixing and reaction efficiency within the flow system [, ].
- Liquid Chromatography (LC): LC enables the separation of complex mixtures before detection, and when coupled with BGL-based detection, it allows for quantifying specific analytes in complex matrices [].
ANone: While BGL offers advantages like high sensitivity and versatility, some limitations exist:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



